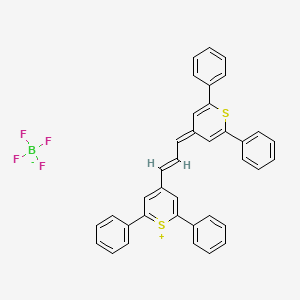

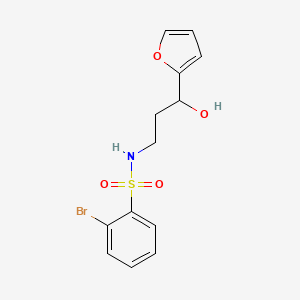

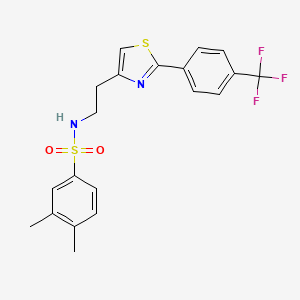

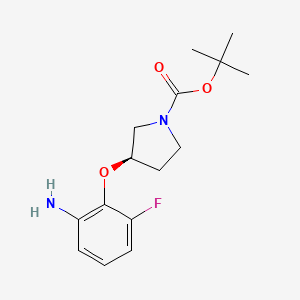

2-bromo-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

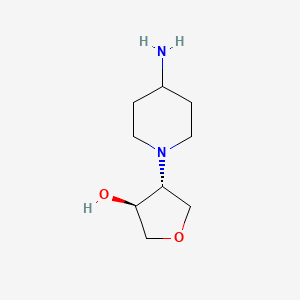

The compound "2-bromo-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide" is a chemical entity that appears to be derived from the interaction of furan derivatives with benzenesulfonyl chlorides. The furan component is a five-membered aromatic ring with oxygen, which is known for its reactivity in various chemical reactions, particularly in palladium-catalyzed processes . The benzenesulfonamide part of the molecule is a common moiety in medicinal chemistry, often providing a good balance between lipophilicity and hydrophilicity, and can act as a bioisostere for carboxylic acids .

Synthesis Analysis

The synthesis of related furan derivatives has been explored through palladium-catalyzed desulfitative arylation, where alkyl-substituted furan derivatives are coupled with benzenesulfonyl chlorides . Additionally, the synthesis of 2-bromo-3-aroyl-benzo[b]furans has been achieved from accessible precursors, with the bromo group serving as a synthetic handle for further functionalization . These methods provide a foundation for the synthesis of the compound , suggesting that a similar palladium-catalyzed approach could be employed for its creation.

Molecular Structure Analysis

While the specific molecular structure of "2-bromo-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide" is not detailed in the provided papers, the structure-activity relationship (SAR) of similar benzenesulfonamides has been studied . These studies typically involve the modification of the benzenesulfonamide scaffold to optimize interactions with biological targets, which could be relevant for understanding the molecular interactions of the compound .

Chemical Reactions Analysis

The bromo group in furan derivatives is known to be a versatile synthetic handle that can participate in palladium-mediated couplings and direct nucleophilic substitutions . The reactivity of such bromo-substituted furans with various nucleophiles and coupling partners would be essential in the chemical reactions analysis of the compound. Additionally, the electrophilic substitution kinetics of bromination in furan derivatives has been studied, providing insights into the reactivity of the furan ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-bromo-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide" would likely be influenced by the presence of the bromo and benzenesulfonamide groups. These functionalities can affect the compound's solubility, stability, and overall reactivity. The benzenesulfonamide group, in particular, is known to improve the solubility of compounds in biological media . The bromo group's presence on the furan ring could also influence the compound's electronic properties and its susceptibility to nucleophilic attack .

Wissenschaftliche Forschungsanwendungen

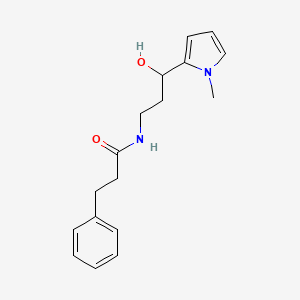

Photodynamic Therapy Applications

Compounds structurally similar to 2-bromo-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide, specifically benzenesulfonamide derivatives, have shown promising applications in photodynamic therapy (PDT) for cancer treatment. For instance, zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups have been synthesized and characterized. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photodynamic therapy mechanisms. The remarkable potential of these compounds as Type II photosensitizers for cancer treatment has been highlighted, underscoring their significance in medical research and applications (Pişkin, Canpolat, & Öztürk, 2020).

Organic Synthesis Applications

In the realm of organic synthesis, the versatility of benzenesulfonamide derivatives in facilitating various chemical reactions has been documented. One study described the synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides via a gold(I)-catalyzed oxidation/1,2-alkynyl migration/cyclization cascade, enriching gold carbenoid chemistry with new insights into group migration mechanisms (Wang, Huang, Shi, Rudolph, & Hashmi, 2014). Another research effort focused on the clean and efficient assembly of functionalized benzofuro[2,3-c]pyridines via metal-free one-pot domino reactions, starting from simple precursors including α-bromo ketones, showcasing the potential of these derivatives in constructing complex heterocyclic systems (Rao, Li, & Yin, 2014).

Eigenschaften

IUPAC Name |

2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO4S/c14-10-4-1-2-6-13(10)20(17,18)15-8-7-11(16)12-5-3-9-19-12/h1-6,9,11,15-16H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPMOQOVKRIGKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCCC(C2=CC=CO2)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2506199.png)

![[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2506202.png)

![4-tert-butyl-N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2506207.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide](/img/structure/B2506209.png)

![N-(cyanomethyl)-3,4'-difluoro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2506215.png)

![Tert-butyl N-[1-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]cyclopentyl]carbamate](/img/structure/B2506216.png)

![N~5~-(4-chlorophenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2506218.png)